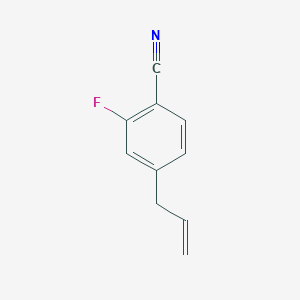

3-(4-Cyano-3-fluorophenyl)-1-propene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-prop-2-enylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN/c1-2-3-8-4-5-9(7-12)10(11)6-8/h2,4-6H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONEWFGBXKNUPHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC(=C(C=C1)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901296542 | |

| Record name | 2-Fluoro-4-(2-propen-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901296542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951888-50-9 | |

| Record name | 2-Fluoro-4-(2-propen-1-yl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951888-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4-(2-propen-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901296542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-allyl-2-fluorobenzonitrile

Executive Summary

This technical guide addresses the core physicochemical properties of the novel compound 4-allyl-2-fluorobenzonitrile. As a new chemical entity, experimentally determined data for this specific molecule is not yet available in public literature. Therefore, this document provides a foundational framework for its characterization. It includes a comparative analysis of structurally similar compounds to establish expected value ranges for key parameters. Furthermore, it outlines detailed, standardized experimental protocols for the determination of these properties. A logical workflow for the physicochemical characterization of a novel compound is also presented to guide research efforts.

Introduction

4-allyl-2-fluorobenzonitrile is an aromatic compound featuring a nitrile, a fluorine atom, and an allyl group. These functional groups are significant in medicinal chemistry and materials science, suggesting potential applications where properties like lipophilicity, polarity, and reactivity are crucial. An accurate understanding of its physicochemical properties is the first step in any research and development pipeline. This guide provides the necessary theoretical and methodological basis for these investigations.

Predicted Physicochemical Properties

While direct experimental data for 4-allyl-2-fluorobenzonitrile is unavailable, we can infer potential properties by examining analogous structures. The data for 2-fluorobenzonitrile and 4-allylanisole (estragole) are presented below to serve as a baseline for experimental design and validation.

Table 1: Physicochemical Data of Structurally Related Compounds

| Property | 2-Fluorobenzonitrile | 4-Allylanisole (Estragole) | 4-allyl-2-fluorobenzonitrile (Predicted Range) |

| Molecular Formula | C₇H₄FN[1][2][3] | C₁₀H₁₂O[4] | C₁₀H₈FN |

| Molecular Weight | 121.11 g/mol [1][2][3] | 148.20 g/mol [4] | 161.18 g/mol |

| Melting Point | -13.7 °C[3] | 25 °C[4] | Likely a liquid at room temperature |

| Boiling Point | 90 °C at 21 mmHg[2][3][5] | 215-216 °C at 760 mmHg[4][6] | Expected to be between 180-220 °C at 760 mmHg |

| Density | 1.116 g/mL at 25 °C[2][5] | 0.965 g/mL at 25 °C[4] | ~1.0-1.1 g/mL at 25 °C |

| Water Solubility | Insoluble[3][5] | 177.8 mg/L (25 °C)[4] | Expected to be sparingly soluble to insoluble |

| logP (Octanol/Water) | 1.5 (Computed)[7] | 3.4[4] | Expected to be in the range of 2.5 - 3.5 |

| pKa | Not available (non-ionizable) | Not available (non-ionizable) | Not expected to have an ionizable proton in the typical aqueous pH range |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physicochemical properties of a novel compound like 4-allyl-2-fluorobenzonitrile.

The melting point is a fundamental property indicating purity. For a substance that may be liquid at room temperature, this protocol would be adapted for determining its freezing point.

-

Apparatus: Digital melting point apparatus (e.g., Mel-Temp) or Thiele tube.[8]

-

Procedure (Capillary Method):

-

Ensure the sample is dry and, if solid, in a powdered form.[9]

-

Load a small amount of the sample into a capillary tube to a height of 2-3 mm.[10]

-

Pack the sample into the closed end of the tube by tapping or dropping it through a long glass tube.[10][11]

-

Place the capillary tube into the heating block of the apparatus.[10]

-

For an unknown compound, perform a rapid initial heating to determine an approximate melting range.[11][12]

-

Allow the apparatus to cool, then use a fresh sample for a precise measurement.

-

Heat slowly, at a rate of 1-2 °C per minute, when approaching the approximate melting point.[12]

-

Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.[11]

-

The boiling point provides information about the volatility of a liquid.

-

Apparatus: Small test tube, capillary tube (sealed at one end), thermometer, and a heating bath (e.g., Thiele tube or oil bath).[13][14]

-

Procedure (Micro Method):

-

Place a few milliliters of the liquid sample into a small test tube.[13]

-

Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.[15]

-

Attach the test tube to a thermometer, ensuring the sample is level with the thermometer bulb.[14]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[15]

-

Continue heating until a vigorous and continuous stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to enter the capillary tube.[14][15]

-

Solubility is critical for understanding a compound's behavior in various solvents, which is paramount for formulation and drug delivery.

-

Apparatus: Vials, analytical balance, temperature-controlled shaker, and an analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer).

-

Procedure (Shake-Flask Method):

-

Add an excess amount of 4-allyl-2-fluorobenzonitrile to a vial containing a known volume of the desired solvent (e.g., water, buffer at various pH values, ethanol).[17]

-

Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C).[17][18]

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the samples to stand for a period to let undissolved solute settle.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration may be necessary.

-

Quantify the concentration of the dissolved compound in the aliquot using a pre-validated analytical method (e.g., HPLC).

-

The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

-

The pKa value is essential for ionizable compounds as it dictates the charge state at a given pH. Benzonitriles are generally not ionizable in the physiological pH range; however, this should be confirmed experimentally.

-

Apparatus: Potentiometer with a pH electrode, burette, and a magnetic stirrer.[19]

-

Procedure (Potentiometric Titration):

-

Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[19]

-

Dissolve a precisely weighed amount of the compound in a suitable solvent mixture (e.g., water with a co-solvent if solubility is low).

-

Begin stirring the solution and record the initial pH.

-

Add small, precise increments of a standardized titrant (acid or base). Record the pH after each addition, allowing the reading to stabilize.[19]

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the resulting sigmoid curve or as the pH at the half-equivalence point.[20][21]

-

LogP is a measure of a compound's lipophilicity and is a critical parameter for predicting its pharmacokinetic properties (ADME).

-

Apparatus: Separatory funnel or vials, shaker, and an analytical instrument for quantification (e.g., HPLC).

-

Procedure (Shake-Flask Method):

-

Prepare mutually saturated solutions of n-octanol and water (or a relevant buffer, e.g., PBS pH 7.4).[22][23]

-

Dissolve a small, known amount of the compound in either the aqueous or octanol phase.

-

Combine known volumes of the octanol and aqueous phases in a separatory funnel or vial.

-

Shake the mixture vigorously for a set period to allow for partitioning, then let the layers separate completely.

-

Carefully sample both the n-octanol and the aqueous layers.

-

Determine the concentration of the compound in each phase using a suitable analytical method.[22]

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[24]

-

LogP is the base-10 logarithm of the partition coefficient.[24]

-

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel compound such as 4-allyl-2-fluorobenzonitrile.

Caption: Workflow for Physicochemical Characterization.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Fluorobenzonitrile 98 394-47-8 [sigmaaldrich.com]

- 3. 2-Fluorobenzonitrile CAS#: 394-47-8 [m.chemicalbook.com]

- 4. Estragole | 140-67-0 [chemicalbook.com]

- 5. 2-Fluorobenzonitrile | 394-47-8 [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. 2-Fluorobenzonitrile | C7H4FN | CID 67855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. westlab.com [westlab.com]

- 10. Determination of Melting Point [wiredchemist.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 13. cdn.juniata.edu [cdn.juniata.edu]

- 14. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 17. lup.lub.lu.se [lup.lub.lu.se]

- 18. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 19. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 22. enamine.net [enamine.net]

- 23. agilent.com [agilent.com]

- 24. acdlabs.com [acdlabs.com]

In-Depth Technical Guide: Solubility and Stability of 3-(4-Cyano-3-fluorophenyl)-1-propene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 3-(4-Cyano-3-fluorophenyl)-1-propene, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from structurally analogous compounds, namely 4-fluorobenzonitrile and allylbenzene, to provide well-founded estimations of its physicochemical properties. Detailed experimental protocols for determining solubility and stability are provided, adhering to industry standards. Furthermore, potential degradation pathways and a likely synthetic workflow illustrating its role as a chemical intermediate are presented. This document is intended to serve as a valuable resource for researchers and professionals involved in the handling, development, and analysis of this compound.

Chemical and Physical Properties

This compound is a colorless oil at room temperature. Its core structure consists of a fluorinated benzonitrile moiety with an allyl group substituent. This combination of a polar nitrile group and a nonpolar allyl chain influences its solubility and stability characteristics.

| Property | Value | Source |

| IUPAC Name | 5-allyl-2-fluorobenzonitrile | Sigma-Aldrich |

| Molecular Formula | C₁₀H₈FN | Sigma-Aldrich |

| Molecular Weight | 161.18 g/mol | Sigma-Aldrich |

| Physical Form | Colorless oil | Sigma-Aldrich |

| CAS Number | 943247-49-2 | Sigma-Aldrich |

Solubility Profile

Estimated Solubility of this compound

| Solvent | Type | Estimated Solubility | Rationale |

| Water | Aqueous | Very Low (<0.1 g/L) | Based on the insolubility of 4-fluorobenzonitrile and allylbenzene in water.[1][4][5] |

| Methanol | Polar Protic | Soluble | The polarity of methanol should facilitate dissolution. |

| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol is expected to be a good solvent. |

| Acetone | Polar Aprotic | Very Soluble | A good solvent for both polar and nonpolar characteristics. |

| Acetonitrile | Polar Aprotic | Very Soluble | Often used as a solvent for similar compounds.[6] |

| Dichloromethane | Nonpolar | Very Soluble | Expected to be an excellent solvent due to the nonpolar nature of the allyl group and the aromatic ring. |

| Toluene | Nonpolar | Very Soluble | The aromatic nature of toluene should facilitate the dissolution of the phenyl ring. |

| Hexane | Nonpolar | Sparingly Soluble | The polarity of the cyano and fluoro groups may limit solubility in highly nonpolar solvents. |

Stability Profile

The stability of this compound is influenced by its functional groups: the nitrile, the fluoro-substituted aromatic ring, and the allyl group. Forced degradation studies under various stress conditions are necessary to fully characterize its stability.

Potential Degradation Pathways:

-

Hydrolysis: The benzonitrile group can undergo hydrolysis under acidic or basic conditions to form the corresponding benzoic acid derivative.[7][8][9]

-

Oxidation: The allyl group's double bond is susceptible to oxidation, potentially leading to the formation of epoxides, diols, or cleavage products.

-

Photodegradation: While fluorinated aromatic compounds can exhibit enhanced photostability, the allyl group may be susceptible to photo-induced reactions.[10][11]

Summary of Stability under Stress Conditions (Predicted)

| Stress Condition | Predicted Stability | Potential Degradation Products |

| Acidic (e.g., 0.1 M HCl) | Moderate | Hydrolysis of the nitrile to a carboxylic acid. |

| Basic (e.g., 0.1 M NaOH) | Low | Rapid hydrolysis of the nitrile to the corresponding carboxylate salt. |

| Oxidative (e.g., 3% H₂O₂) | Low to Moderate | Oxidation of the allyl group (epoxides, diols). |

| Thermal (e.g., 60°C) | High | Generally stable, but dependent on the presence of other reagents. |

| Photolytic (e.g., UV light) | Moderate | Potential for reactions at the allyl double bond. The fluorinated aromatic ring is expected to be relatively stable.[10][11] |

Experimental Protocols

Solubility Determination: Shake-Flask Method

This protocol follows the general principles of the shake-flask method, a standard for determining the thermodynamic solubility of a compound.[12][13]

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a different solvent of interest.

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

Allow the vials to stand undisturbed at the same constant temperature for an extended period (e.g., 24 hours) for the undissolved solid to sediment.

-

Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Centrifugation can be used to facilitate separation.

-

-

Quantification:

-

Dilute the aliquot with a suitable solvent.

-

Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a calibration curve using standards of known concentrations to quantify the solubility.

-

Workflow for Solubility Determination

Stability Assessment: Forced Degradation Study

This protocol is designed based on the principles outlined in the ICH guidelines for stability testing.[4][14][15]

Methodology:

-

Sample Preparation:

-

Prepare solutions of this compound in an appropriate solvent (e.g., acetonitrile/water).

-

-

Application of Stress Conditions:

-

Acidic Hydrolysis: Add 0.1 M HCl and incubate at a set temperature (e.g., 60°C).

-

Basic Hydrolysis: Add 0.1 M NaOH and incubate at room temperature.

-

Oxidation: Add 3% H₂O₂ and store in the dark at room temperature.

-

Thermal Degradation: Store the solution at an elevated temperature (e.g., 60°C).

-

Photolytic Degradation: Expose the solution to a controlled light source (e.g., UV lamp).

-

-

Time Points:

-

Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

-

Analysis:

-

Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from its degradation products.

-

Determine the percentage of degradation by comparing the peak area of the parent compound at each time point to the initial time point.

-

Characterize any significant degradation products using techniques like LC-MS to elucidate their structures.

-

Forced Degradation Study Workflow

Role as a Synthetic Intermediate

This compound is a valuable intermediate in organic synthesis, particularly for the construction of more complex molecules such as non-steroidal anti-androgen receptor antagonists.[16][17][18] The presence of the cyano, fluoro, and allyl functional groups allows for a variety of subsequent chemical transformations. The workflow below illustrates a plausible synthetic application of this intermediate.

Plausible Synthetic Pathway

Analytical Methods for Purity and Quantification

The purity and concentration of this compound can be determined using a variety of standard analytical techniques.

| Technique | Purpose | Details |

| HPLC | Purity determination and quantification | Reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile and water with UV detection is a suitable method. |

| GC-MS | Purity determination and identification of volatile impurities | Gas chromatography coupled with mass spectrometry can provide information on the molecular weight and fragmentation pattern, confirming the identity and purity. |

| NMR | Structural confirmation | ¹H, ¹³C, and ¹⁹F NMR spectroscopy can be used to confirm the chemical structure of the compound. |

| FTIR | Functional group identification | Infrared spectroscopy can confirm the presence of key functional groups such as the nitrile (C≡N) and the carbon-carbon double bond (C=C). |

Conclusion

While direct experimental data for this compound is scarce, a comprehensive understanding of its solubility and stability can be achieved by analyzing its structural components and applying established principles of physical organic chemistry. This guide provides a framework for researchers and drug development professionals to handle, analyze, and utilize this important synthetic intermediate. The provided experimental protocols offer a starting point for in-house characterization, ensuring the quality and stability of this compound in its applications.

References

- 1. 4-Fluorobenzonitrile | 1194-02-1 [chemicalbook.com]

- 2. 4-Fluorobenzonitrile CAS#: 1194-02-1 [m.chemicalbook.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Page loading... [wap.guidechem.com]

- 5. chembk.com [chembk.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Benzonitrile | C6H5(CN) | CID 7505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]

- 9. scribd.com [scribd.com]

- 10. Unexpected photostability improvement of aromatics in polyfluorinated solvents - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. Unexpected photostability improvement of aromatics in polyfluorinated solvents - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. go.drugbank.com [go.drugbank.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. BENZONITRILE - Ataman Kimya [atamanchemicals.com]

- 16. Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Nonsteroidal Androgen Receptor Ligands: Versatile Syntheses and Biological Data - PMC [pmc.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

Molecular weight and formula of 4-allyl-2-fluorobenzonitrile

In-depth Technical Guide: 4-allyl-2-fluorobenzonitrile

A comprehensive review of the available scientific literature and chemical databases reveals no specific data for the compound 4-allyl-2-fluorobenzonitrile. This includes its molecular weight, chemical formula, experimental protocols, and any associated biological or chemical pathways.

Extensive searches in major chemical repositories such as PubChem and Chemical Abstracts Service (CAS) did not yield an entry for this specific molecule. Furthermore, a thorough review of scientific literature databases did not uncover any publications detailing the synthesis, characterization, or application of 4-allyl-2-fluorobenzonitrile.

This suggests that 4-allyl-2-fluorobenzonitrile is either a novel compound that has not yet been synthesized or characterized, or it is a rare chemical intermediate not widely reported in the public domain.

Given the absence of information, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and pathway diagrams for 4-allyl-2-fluorobenzonitrile.

Alternative Technical Guide: 4-Fluorobenzonitrile

As an alternative, this guide provides a comprehensive overview of the closely related and well-documented compound, 4-fluorobenzonitrile . This compound is a common building block in medicinal chemistry and materials science.

Physicochemical Properties of 4-Fluorobenzonitrile

The key quantitative data for 4-fluorobenzonitrile are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₇H₄FN | [1][2][3][4] |

| Molecular Weight | 121.11 g/mol | [1][2][3] |

| CAS Number | 1194-02-1 | [1][3][4] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 33-36 °C | [1] |

| Boiling Point | 188 °C at 760 mmHg | [1] |

| Solubility | Soluble in organic solvents such as THF, CH₂Cl₂. | |

| Density | 1.12 g/cm³ |

Experimental Protocols

Detailed methodologies for key experiments involving 4-fluorobenzonitrile are described below.

Synthesis of 4-Fluorobenzonitrile via Sandmeyer Reaction

A common laboratory-scale synthesis of 4-fluorobenzonitrile involves the Sandmeyer reaction, starting from 4-fluoroaniline.

-

Diazotization: 4-fluoroaniline (1 equivalent) is dissolved in an aqueous solution of hydrochloric acid (3 equivalents) and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (1.1 equivalents) in water is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for 30 minutes to ensure complete formation of the diazonium salt.

-

Cyanation: In a separate flask, a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide (1.2 equivalents) in water is prepared and heated to 60-70 °C. The cold diazonium salt solution is then added slowly to the cyanide solution. Vigorous nitrogen evolution is observed.

-

Work-up and Purification: After the addition is complete, the mixture is heated at 80 °C for 30 minutes, then cooled to room temperature. The product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic layers are combined, washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or recrystallization to yield pure 4-fluorobenzonitrile.

Workflow for the Synthesis of 4-Fluorobenzonitrile

Caption: Synthetic workflow for 4-fluorobenzonitrile via the Sandmeyer reaction.

Signaling Pathways and Biological Relevance

While 4-fluorobenzonitrile itself is not typically a biologically active end-product, it is a crucial intermediate in the synthesis of various pharmacologically active molecules. The fluorobenzonitrile moiety is often incorporated into drug candidates to modulate their metabolic stability, binding affinity, and pharmacokinetic properties.

Role as a Pharmacophore in Drug Discovery

The logical relationship of 4-fluorobenzonitrile as a building block in the development of therapeutic agents can be visualized as follows.

References

- 1. Substituted arene synthesis by allylic substitution or allylation [organic-chemistry.org]

- 2. Palladium-catalyzed substitution of allylic fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Fluorobenzonitrile | C7H4FN | CID 14517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(Benzyloxy)-2-fluorobenzonitrile | C14H10FNO | CID 11333628 - PubChem [pubchem.ncbi.nlm.nih.gov]

Reactivity Profile of the Allyl Group in 3-(4-Cyano-3-fluorophenyl)-1-propene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted reactivity of the allyl group in 3-(4-Cyano-3-fluorophenyl)-1-propene, also known as 5-allyl-2-fluorobenzonitrile. Due to the presence of strong electron-withdrawing cyano (-CN) and fluoro (-F) groups on the aromatic ring, the electronic properties of the allyl moiety are significantly influenced, leading to a distinct reactivity profile compared to unsubstituted allylbenzene. This document outlines the anticipated behavior of the molecule in key organic transformations, including electrophilic additions, oxidation reactions, and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, derived from analogous systems, are provided to guide synthetic efforts. Furthermore, quantitative data from related reactions are summarized in tabular format for comparative analysis. Visual representations of reaction mechanisms and a hypothetical biological signaling pathway are included to facilitate a deeper understanding of the molecule's chemical and potential pharmacological characteristics.

Introduction: Electronic Effects on the Allyl Group

The reactivity of the allyl group in this compound is primarily dictated by the electronic effects exerted by the substituted phenyl ring. The cyano and fluoro groups are potent electron-withdrawing groups through both inductive and resonance effects.[1][2] This electron deficiency in the aromatic ring deactivates it towards electrophilic aromatic substitution but, more importantly for this guide, it influences the reactivity of the appended allyl group.

The electron-withdrawing nature of the 4-cyano-3-fluorophenyl substituent reduces the electron density of the allyl double bond, making it less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted allylbenzene. Conversely, the allylic position is activated towards free radical reactions due to the stability of the resulting allylic radical, which is further influenced by the electronic character of the aromatic ring.

Predicted Reactivity and Synthetic Utility

Based on established principles of organic chemistry and data from related substituted allylbenzenes, the following reactivity profile for the allyl group of this compound is predicted.

Electrophilic Addition Reactions

Given the reduced nucleophilicity of the double bond, electrophilic addition reactions are expected to be slower than with electron-rich allylbenzenes.

The addition of hydrogen halides (HX) is predicted to follow Markovnikov's rule, with the halogen atom adding to the more substituted carbon, forming a secondary halide. The reaction proceeds via a carbocation intermediate.

Experimental Protocol: Hydrobromination of an Allylbenzene

To a solution of the allylbenzene (1.0 eq) in a suitable solvent such as dichloromethane at 0 °C, a solution of hydrogen bromide in acetic acid (1.2 eq) is added dropwise. The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature. The reaction is monitored by TLC. Upon completion, the mixture is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.

Oxidation Reactions

Epoxidation with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) is expected to yield the corresponding epoxide. The electron-deficient nature of the double bond may necessitate longer reaction times or more reactive peroxy acids.[3][4] The reaction is stereospecific, with the stereochemistry of the alkene being retained in the epoxide product.[3]

Experimental Protocol: Epoxidation using m-CPBA [5]

To a solution of this compound (1.0 eq) in dichloromethane at 0 °C, m-CPBA (1.5 eq) is added portionwise. The reaction mixture is stirred at room temperature for 24 hours. The reaction is monitored by TLC. Upon completion, the mixture is diluted with dichloromethane and washed successively with 10% aqueous sodium sulfite solution, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by flash chromatography.

This two-step reaction is predicted to yield the corresponding anti-Markovnikov alcohol, with the hydroxyl group adding to the terminal carbon of the allyl group.[6] The use of bulky borane reagents like 9-BBN can enhance regioselectivity.[7]

Experimental Protocol: Hydroboration-Oxidation [8]

A solution of this compound (1.0 eq) in dry THF is cooled to 0 °C under a nitrogen atmosphere. A solution of borane-tetrahydrofuran complex (1.0 M in THF, 1.1 eq) is added dropwise. The reaction mixture is stirred at room temperature for 4 hours. The reaction is then cooled to 0 °C, and a solution of sodium hydroxide (3 M, 1.5 eq) followed by hydrogen peroxide (30% aqueous solution, 1.5 eq) is added carefully. The mixture is stirred at room temperature for 2 hours. The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography.

The Wacker oxidation, using a palladium catalyst in the presence of an oxidant like copper(I) chloride and oxygen, is expected to convert the terminal alkene to a methyl ketone.[9][10]

Experimental Protocol: Wacker Oxidation [11]

A mixture of PdCl2 (0.1 eq) and CuCl (1.0 eq) in DMF/H2O (7:1) is stirred under an oxygen atmosphere (balloon) for 30 minutes. This compound (1.0 eq) is added, and the reaction is stirred at room temperature for 24 hours. The reaction mixture is diluted with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Ozonolysis will cleave the double bond, yielding an aldehyde and formaldehyde upon reductive workup (e.g., with dimethyl sulfide or zinc). Oxidative workup (e.g., with hydrogen peroxide) will produce a carboxylic acid and carbon dioxide.

Experimental Protocol: Ozonolysis with Reductive Workup

A solution of this compound (1.0 eq) in a mixture of dichloromethane and methanol (10:1) is cooled to -78 °C. A stream of ozone is bubbled through the solution until a blue color persists. The solution is then purged with nitrogen to remove excess ozone. Dimethyl sulfide (2.0 eq) is added, and the mixture is allowed to warm to room temperature and stirred overnight. The solvent is removed under reduced pressure, and the residue is purified by column chromatography.

Free-Radical Halogenation

The allylic position is susceptible to halogenation via a free-radical mechanism. N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light) is a common reagent for allylic bromination.[12][13] The reaction proceeds via a resonance-stabilized allylic radical.[14][15]

Experimental Protocol: Allylic Bromination with NBS [12]

A solution of this compound (1.0 eq), N-bromosuccinimide (1.1 eq), and a catalytic amount of AIBN in carbon tetrachloride is refluxed for 4 hours under irradiation with a tungsten lamp. The reaction mixture is cooled to room temperature, and the succinimide is filtered off. The filtrate is concentrated, and the residue is purified by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

The allyl group can participate in various palladium-catalyzed cross-coupling reactions, offering a powerful tool for C-C and C-heteroatom bond formation.

The Heck reaction involves the coupling of the allyl group with an aryl or vinyl halide.[9][16] The regioselectivity of the addition to the double bond is influenced by the electronic nature of the substituents.

Experimental Protocol: Heck Reaction [17]

A mixture of this compound (1.2 eq), an aryl halide (1.0 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and a base such as triethylamine (1.5 eq) in a suitable solvent like DMF is heated at 100 °C for 12 hours under a nitrogen atmosphere. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over sodium sulfate, and concentrated. The product is purified by column chromatography.

If converted to an allylic halide or acetate, the molecule can undergo Suzuki coupling with a boronic acid to form a new C-C bond.

Experimental Protocol: Suzuki Coupling of an Allylic Bromide

To a solution of the allylic bromide (1.0 eq) and an arylboronic acid (1.2 eq) in a solvent mixture of toluene and water, a palladium catalyst such as Pd(PPh3)4 (0.05 eq) and a base like potassium carbonate (2.0 eq) are added. The mixture is heated to 80 °C and stirred for 12 hours under a nitrogen atmosphere. After cooling, the mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Quantitative Data Summary

The following tables summarize representative yields for reactions analogous to those described above, performed on substrates with similar electronic properties.

| Reaction | Substrate | Reagents | Product | Yield (%) | Reference |

| Hydroboration-Oxidation | Styrene | 1. 9-BBN, THF; 2. H2O2, NaOH | 2-Phenylethanol | 77 | [7] |

| Wacker Oxidation | Allyl phthalimide | PdCl2, CuCl, O2, DMF/H2O | 3-Oxopropylphthalimide | 40 | [18] |

| Heck Reaction | Estragole | Iodobenzene, Pd(OAc)2, K2CO3, DMF | Arylated estragole derivatives | 42-47 | [2] |

| Suzuki Coupling | 2-B(pin)-substituted allylic acetate | Aryl bromide, Pd(OAc)2, PPh3, Cs2CO3 | Arylated allylic acetate | 96 | [12] |

| Reaction | Substrate | Reagents | Product | Yield (%) | Reference |

| Epoxidation | Cyclohexene | m-CPBA, CH2Cl2 | Cyclohexene oxide | ~75 | [19] |

| Allylic Bromination | Cyclohexene | NBS, CCl4, light | 3-Bromocyclohexene | High | [12] |

| Ozonolysis (Reductive) | 1-Octene | 1. O3, CH3OH/-78°C; 2. (CH3)2S | Heptanal | High | [20] |

Visualizing Reaction Mechanisms and Pathways

Reaction Mechanisms

The following diagrams, generated using Graphviz, illustrate the mechanisms of key reactions.

Hypothetical Biological Signaling Pathway

Given that cyanofluorophenyl derivatives have been investigated for their biological activities, including as potential anticancer agents, a hypothetical signaling pathway is presented below.[10][21] This diagram illustrates a plausible mechanism by which a metabolite of this compound could interfere with a cancer-related signaling cascade.

Conclusion

The reactivity of the allyl group in this compound is significantly modulated by the electron-withdrawing nature of the substituted aromatic ring. This guide provides a predictive framework for its behavior in a variety of important organic transformations. While the double bond exhibits reduced reactivity towards electrophiles, the allylic position is activated for radical substitution. Furthermore, the allyl moiety is a versatile handle for palladium-catalyzed cross-coupling reactions. The provided experimental protocols and quantitative data from analogous systems offer a solid foundation for the synthetic exploration and application of this molecule in research and drug development. The unique electronic properties of this compound make it an interesting building block for the synthesis of novel chemical entities with potential biological activity.

References

- 1. Electrophilic addition - Wikipedia [en.wikipedia.org]

- 2. Page loading... [wap.guidechem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. leah4sci.com [leah4sci.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. rsc.org [rsc.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]

- 10. Wacker Oxidation [drugfuture.com]

- 11. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 14. Ch 10 : Radical halogenation of allylic systems [chem.ucalgary.ca]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Heck reaction - Wikipedia [en.wikipedia.org]

- 17. sctunisie.org [sctunisie.org]

- 18. EP1189898A1 - Process for the synthesis of n-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulphonyl)-2-hydroxy-2-methylpropionamide - Google Patents [patents.google.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Mechanism of Electrophilic Addition Reaction [unacademy.com]

- 21. researchgate.net [researchgate.net]

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activities of Cyano-Fluorophenyl Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the burgeoning field of cyano-fluorophenyl derivatives, a class of synthetic compounds demonstrating significant promise across various therapeutic areas. The unique combination of the cyano and fluorophenyl moieties imparts these molecules with diverse biological activities, making them attractive candidates for novel drug discovery and development. This document provides a comprehensive overview of their anticancer, antimicrobial, and enzyme-inhibitory properties, supported by quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action.

Anticancer Activity: A Multi-pronged Approach to Combat Malignancy

Cyano-fluorophenyl derivatives have emerged as potent anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for tumor growth and survival.

Quantitative Analysis of Anticancer Potency

The cytotoxic effects of various cyano-fluorophenyl derivatives have been quantified using metrics such as the half-maximal inhibitory concentration (IC50). The following tables summarize the reported IC50 values against different cancer cell lines, offering a comparative view of their potency.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Cyanoacrylamide Derivatives | |||

| 7e (4C-spacer) | HCT116 (Colon) | 39.7 | [1] |

| 7f (6C-spacer) | HCT116 (Colon) | 28.5 | [1] |

| α-Cyano Indolylchalcone | |||

| 7f | HCT116 (Colon) | 6.76 µg/mL | [1] |

| N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide Derivatives | |||

| 11 | PC3 (Prostate), HepG2 (Liver) | Most Active | [1] |

| 12 | PC3 (Prostate), HepG2 (Liver) | Most Active | [1] |

| Cinnamide-Fluorinated Derivative | |||

| Imidazolone derivative 6 | HepG2 (Liver) | 4.23 | [2] |

| Fluorine-Containing Proguanil Derivatives | |||

| 7a, 7d, 8e | 5 Human Cancerous Cell Lines | Lower than proguanil | [3] |

| 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide Derivative | |||

| 2 | HOP-92 (Non-small cell lung) | 4.56 | [4] |

| 2 | MDA-MB-468 (Breast) | 21.0 | [4] |

| 2 | SK-MEL-5 (Melanoma) | 30.3 | [4] |

| 3-Cyano-2-oxa-pyridine Derivatives | |||

| 4a | AMGM5 (Cerebral glioblastoma) | 656.4 | [5] |

| 4c | AMGM5 (Cerebral glioblastoma) | 781.5 | [5] |

| 4e | AMGM5 (Cerebral glioblastoma) | 374.5 | [5] |

| 4a | HeLa (Cervical) | 558.5 | [5] |

| 4b | HeLa (Cervical) | 775.6 | [5] |

| 4e | HeLa (Cervical) | 615.9 | [5] |

Mechanisms of Anticancer Action

The anticancer effects of cyano-fluorophenyl derivatives are mediated through several key cellular processes:

-

Induction of Apoptosis: Many of these compounds trigger programmed cell death in cancer cells. This is often characterized by an increase in the activity of effector caspases, such as caspase-3, and a downregulation of anti-apoptotic proteins like Bcl-2.[1] Some derivatives have been shown to induce apoptosis through both intrinsic and extrinsic pathways.

-

Cell Cycle Arrest: Certain derivatives can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. For instance, the imidazolone derivative 6 has been observed to arrest the cell cycle of HepG2 cells at the G1 phase.[2]

-

Inhibition of Signaling Pathways: Fluorine-containing proguanil derivatives have been shown to up-regulate the AMPK signaling pathway and down-regulate the mTOR/4EBP1/p70S6K pathway, both of which are critical for cell growth and proliferation.[3]

-

DNA Damage: Some cyanoacrylamide derivatives have demonstrated the ability to cleave pBR322 DNA, suggesting a potential mechanism of inducing DNA damage in cancer cells.[1]

-

Enzyme Inhibition: The anticancer activity of some derivatives is linked to their ability to inhibit specific enzymes, such as EGFR-tyrosine kinase (EGFR-TK).[2]

Visualizing Anticancer Mechanisms

The following diagrams illustrate the key signaling pathways and experimental workflows related to the anticancer activities of cyano-fluorophenyl derivatives.

Caption: Key anticancer mechanisms of cyano-fluorophenyl derivatives.

Antimicrobial Activity

Certain cyano-fluorophenyl derivatives have also demonstrated promising activity against various microbial pathogens, including bacteria and fungi. This suggests their potential application in the development of new anti-infective agents.

Quantitative Analysis of Antimicrobial Potency

The antimicrobial efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC).

| Compound/Derivative | Microorganism | Activity | Reference |

| Glycoside compounds | Fungi | Antifungal activity | [6] |

| Various synthesized compounds | Bacteria | High antibacterial activity | [6] |

Enzyme Inhibition

The biological activities of cyano-fluorophenyl derivatives are often rooted in their ability to inhibit specific enzymes that play critical roles in various diseases.

Quantitative Analysis of Enzyme Inhibition

| Compound/Derivative | Enzyme Target | IC50 | Reference |

| Imidazopyridine derivative (13h) | TAK1 | 27 nM | [7] |

| 2-cyanopyrrole derivative (A12) | Tyrosinase | 0.97 µM | [8] |

| Cyano-pyrazoline derivative (5i) | Dipeptidyl peptidase IV (DP-IV) | ED50: 4.1 mg/kg (in vivo) |

Key Enzyme Targets

-

Transforming growth factor beta-activated kinase 1 (TAK1): Inhibition of TAK1 is a promising strategy for cancer therapy, as it can induce apoptosis in cancerous cells.[7]

-

Tyrosinase: This enzyme is a key player in melanin biosynthesis, and its inhibitors are of interest for treating hyperpigmentation disorders and in the food industry to prevent browning.[8]

-

Dipeptidyl peptidase IV (DP-IV): Inhibition of DP-IV is a validated approach for the treatment of type 2 diabetes.

-

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: As mentioned earlier, inhibition of EGFR-TK is a crucial mechanism for the anticancer activity of some of these derivatives.[2]

Visualizing Enzyme Inhibition

Caption: Enzyme targets of cyano-fluorophenyl derivatives.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

MTT Cell Viability Assay

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals.[1][9] The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Seed cells in a 96-well plate at a density of 8x10³ cells/well and incubate for 24 hours.[3]

-

Treat the cells with various concentrations of the cyano-fluorophenyl derivative and incubate for a specified period (e.g., 24-72 hours).

-

Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[4]

-

Remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[1][4]

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9]

-

Caspase-3 Activity Assay (ELISA)

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

-

Principle: This is a solid-phase sandwich Enzyme-Linked Immunosorbent Assay (ELISA) that uses a specific antibody to capture active caspase-3 from cell lysates. The captured enzyme then cleaves a substrate, leading to a colorimetric or fluorometric signal.

-

Protocol:

-

Prepare cell lysates from both treated and untreated cells.

-

Add 100 µL of standards, controls, and samples to the wells of a microplate pre-coated with a caspase-3 capture antibody. Incubate for 2 hours at room temperature.[10]

-

Wash the wells five times.

-

Add 100 µL of a biotinylated detection antibody and incubate for 1 hour at room temperature.[10]

-

Wash the wells five times.

-

Add 100 µL of streptavidin-HRP conjugate and incubate for 30-60 minutes at room temperature.[10][11]

-

Wash the wells.

-

Add 100 µL of a chromogenic substrate (e.g., TMB) and incubate for 30 minutes.[10]

-

Add 50-100 µL of stop solution.[10]

-

Read the absorbance at 450 nm.

-

Bcl-2 Protein Quantification (ELISA)

This assay measures the amount of Bcl-2 protein, an anti-apoptotic protein. A decrease in its level is indicative of apoptosis induction.

-

Principle: A sandwich ELISA is used to quantify the total Bcl-2 protein in cell lysates.

-

Protocol:

-

Prepare cell lysates from treated and untreated cells.

-

Add 100 µL of standards and samples to wells coated with a Bcl-2 capture antibody and incubate for 90 minutes at 37°C.[12]

-

Wash the wells twice.

-

Add 100 µL of biotinylated anti-Bcl-2 detection antibody and incubate for 60 minutes at 37°C.[12]

-

Wash the wells three times.

-

Add 100 µL of HRP-streptavidin conjugate and incubate for 30 minutes at 37°C.[12]

-

Wash the wells.

-

Add TMB substrate and incubate for 15-30 minutes.

-

Add stop solution and read the absorbance at 450 nm.

-

pBR322 DNA Cleavage Assay

This assay is used to determine if a compound can induce DNA strand breaks.

-

Principle: Supercoiled plasmid DNA (pBR322) is incubated with the test compound. If the compound causes single-strand or double-strand breaks, the supercoiled form will be converted to nicked (open circular) or linear forms, respectively. These different forms can be separated by agarose gel electrophoresis.

-

Protocol:

-

Prepare a reaction mixture containing supercoiled pBR322 plasmid DNA (e.g., 0.2-0.5 µg) in an appropriate buffer.[13][14]

-

Add the cyano-fluorophenyl derivative at various concentrations.

-

Incubate the mixture at 37°C for a specified time (e.g., 30 minutes to 1 hour).[13][15]

-

Stop the reaction by adding a loading buffer containing a tracking dye and a density agent.

-

Load the samples onto an agarose gel (e.g., 0.6-1%).[13]

-

Perform electrophoresis to separate the different DNA forms.

-

Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Gold) and visualize the DNA bands under UV light.[15]

-

EGFR Tyrosine Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the kinase activity of the Epidermal Growth Factor Receptor.

-

Principle: A cell-free kinase assay is used to measure the phosphorylation of a substrate by EGFR. The inhibition of this phosphorylation by the test compound is quantified, often by measuring the amount of ATP consumed or ADP produced.

-

Protocol (using ADP-Glo™ Kinase Assay):

-

In a 384-well plate, add the inhibitor (cyano-fluorophenyl derivative) or vehicle control.[16]

-

Add the EGFR enzyme and a substrate/ATP mixture.[16]

-

Incubate at room temperature for 60 minutes to allow the kinase reaction to proceed.[16]

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[16]

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.[16]

-

Record the luminescence using a plate reader.

-

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

-

Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as Propidium Iodide (PI). The fluorescence intensity of individual cells is proportional to their DNA content, which allows for the differentiation of cell cycle phases.

-

Protocol:

-

Harvest cells and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol and store at 4°C for at least 30 minutes.[8]

-

Wash the cells twice with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., 50 µg/mL PI) and RNase A (to prevent staining of RNA).[8][17]

-

Incubate in the dark for at least 15-30 minutes at room temperature or 37°C.[8]

-

Analyze the stained cells using a flow cytometer, collecting data for at least 25,000 events per sample.[8]

-

Mitochondrial Membrane Potential (MMP) Assay

This assay is used to assess changes in the mitochondrial membrane potential, an early indicator of apoptosis.

-

Principle: Cationic fluorescent dyes, such as Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1, accumulate in active mitochondria due to the negative membrane potential. A decrease in MMP, which occurs during apoptosis, leads to a decrease in the fluorescence intensity of these dyes.

-

Protocol (using TMRE):

-

Seed cells in a 96-well plate and treat with the cyano-fluorophenyl derivative.

-

Add TMRE dye to a final concentration of 200-1000 nM and incubate at 37°C for 15-30 minutes.[2]

-

Wash the cells 3-4 times with assay buffer.[2]

-

Add 100 µL of assay buffer to each well.

-

Read the fluorescence at an excitation/emission of ~549/575 nm.[2]

-

Conclusion and Future Directions

Cyano-fluorophenyl derivatives represent a versatile and promising class of compounds with significant potential for the development of new therapeutics. Their demonstrated anticancer, antimicrobial, and enzyme-inhibitory activities warrant further investigation. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as conducting in-depth preclinical and clinical studies to evaluate their safety and efficacy in relevant disease models. The detailed methodologies and data presented in this guide provide a solid foundation for researchers to build upon in their quest to unlock the full therapeutic potential of these remarkable molecules.

References

- 1. researchhub.com [researchhub.com]

- 2. assaygenie.com [assaygenie.com]

- 3. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]

- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 6. DNA Cleavage Mediated by Bacterial Type II Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mitochondrial Membrane Potential Assay | Springer Nature Experiments [experiments.springernature.com]

- 8. icms.qmul.ac.uk [icms.qmul.ac.uk]

- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 10. Human Active Caspase-3 Quantikine ELISA Kit KM300: R&D Systems [rndsystems.com]

- 11. assets.fishersci.com [assets.fishersci.com]

- 12. assaygenie.com [assaygenie.com]

- 13. 2.3. Plasmid DNA Cleavage [bio-protocol.org]

- 14. inspiralis.com [inspiralis.com]

- 15. In vitro DNA cleavage assay. [bio-protocol.org]

- 16. promega.com.cn [promega.com.cn]

- 17. cancer.wisc.edu [cancer.wisc.edu]

The Synthesis of Substituted Benzonitriles: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted benzonitriles are a critical class of organic compounds, serving as versatile intermediates and key structural motifs in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and materials. The cyano group's unique electronic properties and its ability to be transformed into various other functional groups, such as carboxylic acids, amines, and tetrazoles, make the efficient and selective synthesis of substituted benzonitriles a cornerstone of modern organic chemistry. This technical guide provides a comprehensive overview of the core synthetic methodologies for preparing these valuable compounds, with a focus on practical application for researchers in the field.

This guide details five primary synthetic strategies: the Sandmeyer reaction, the Rosenmund-von Braun reaction, palladium-catalyzed cyanation of aryl halides, direct synthesis from benzaldehydes, and the dehydration of benzamides. For each method, a detailed experimental protocol is provided, alongside a thorough examination of its substrate scope, functional group tolerance, and a comparative analysis of its advantages and limitations. Quantitative data is summarized in clearly structured tables to facilitate comparison and selection of the most appropriate method for a given synthetic challenge.

The Sandmeyer Reaction: Diazotization-Cyanation of Anilines

The Sandmeyer reaction is a classical and widely used method for the introduction of a cyano group onto an aromatic ring, starting from the corresponding aniline. The reaction proceeds via the formation of a diazonium salt, which is then displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst.[1][2] This method is particularly useful for synthesizing benzonitriles with substitution patterns that are not easily accessible through other routes.

General Workflow for the Sandmeyer Reaction

Caption: General workflow of the Sandmeyer reaction for benzonitrile synthesis.

Experimental Protocol: Synthesis of o-Nitrobenzonitrile from o-Nitroaniline

This protocol is adapted from a representative Sandmeyer reaction procedure.[3]

-

Diazotization: In a flask equipped with a magnetic stirrer, dissolve the substituted aniline (e.g., o-nitroaniline) in aqueous hydrochloric acid. Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the aniline solution while maintaining the temperature below 5 °C. Stir the mixture for 15-30 minutes to ensure complete formation of the diazonium salt.

-

Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in a suitable solvent (e.g., aqueous potassium cyanide).

-

Slowly add the cold diazonium salt solution to the CuCN solution. A vigorous evolution of nitrogen gas is typically observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 30-60 minutes to ensure complete decomposition of the diazonium salt.

-

Work-up and Purification: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure, and purify the crude product by distillation or recrystallization to afford the desired substituted benzonitrile.

Substrate Scope and Functional Group Tolerance

The Sandmeyer reaction is compatible with a wide range of electron-donating and electron-withdrawing substituents on the aromatic ring. However, the harsh acidic conditions of the diazotization step and the presence of copper salts can be detrimental to certain sensitive functional groups.

Table 1: Synthesis of Substituted Benzonitriles via the Sandmeyer Reaction

| Starting Aniline | Product | Yield (%) | Reference |

| o-Toluidine | o-Tolunitrile | 74-79 | [3] |

| o-Nitroaniline | o-Nitrobenzonitrile | 65 | [3] |

| p-Nitroaniline | p-Nitrobenzonitrile | - | [3] |

| 3-Aminopyridine | 3-Cyanopyridine | 68 | [4] |

| 4-Amino-2-chlorobenzoic acid | 2-Chloro-4-cyanobenzoic acid | 85 | [4] |

Advantages:

-

Wide availability of aniline starting materials.

-

Ability to introduce the cyano group in positions that are difficult to access by other methods.

Disadvantages:

-

Use of highly toxic cyanide salts.

-

The reaction can be exothermic and requires careful temperature control.

-

Diazonium salts can be explosive, especially when isolated in dry form.

-

Not suitable for substrates with acid-sensitive functional groups.

The Rosenmund-von Braun Reaction: Cyanation of Aryl Halides with Copper Cyanide

The Rosenmund-von Braun reaction is a classical method for the synthesis of aryl nitriles by the reaction of an aryl halide with a stoichiometric amount of copper(I) cyanide at high temperatures.[5] While traditionally requiring harsh conditions, recent modifications have led to milder and more versatile protocols.

General Workflow for the Rosenmund-von Braun Reaction

Caption: General workflow of the Rosenmund-von Braun reaction.

Experimental Protocol: L-Proline-Promoted Synthesis of 4-Methoxybenzonitrile

This protocol is adapted from a modified Rosenmund-von Braun reaction that utilizes L-proline as a promoter to enable the reaction at lower temperatures.[6]

-

Reaction Setup: To a dried Schlenk tube, add 1-bromo-4-methoxybenzene (1.0 mmol), copper(I) cyanide (2.0 mmol), and L-proline (1.0 mmol).

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous N,N-dimethylformamide (DMF) (3 mL) via syringe.

-

Reaction: Stir the mixture at 120 °C for 45 hours.

-

Work-up and Purification: Cool the reaction mixture to room temperature and pour it into a solution of ethylenediamine in water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to afford 4-methoxybenzonitrile.

Substrate Scope and Yields

The L-proline-promoted Rosenmund-von Braun reaction has been shown to be effective for a variety of aryl iodides and bromides, including those with both electron-donating and electron-withdrawing groups.[6]

Table 2: L-Proline-Promoted Rosenmund-von Braun Cyanation of Aryl Halides

| Aryl Halide | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1-Iodo-4-methoxybenzene | 80 | 24 | 98 | [6] |

| 1-Iodo-4-methylbenzene | 80 | 24 | 95 | [6] |

| 1-Iodo-4-nitrobenzene | 80 | 24 | 92 | [6] |

| 1-Bromo-4-methoxybenzene | 120 | 45 | 81 | [6] |

| 1-Bromo-4-methylbenzene | 120 | 45 | 78 | [6] |

| 1-Bromo-4-nitrobenzene | 120 | 45 | 65 | [6] |

| 2-Bromopyridine | 120 | 45 | 75 | [6] |

Advantages:

-

Direct conversion of readily available aryl halides.

-

Modified procedures allow for milder reaction conditions.

Disadvantages:

-

Traditionally requires high temperatures, limiting functional group tolerance.

-

Stoichiometric amounts of copper cyanide are often required, leading to significant metal waste.

-

Work-up can be challenging due to the formation of copper complexes.

Palladium-Catalyzed Cyanation of Aryl Halides

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and the cyanation of aryl halides is no exception. These methods offer a milder and more functional-group-tolerant alternative to the classical copper-mediated reactions.[7][8][9] A variety of palladium catalysts, ligands, and cyanide sources have been developed, allowing for the efficient synthesis of a wide range of substituted benzonitriles.

General Workflow for Palladium-Catalyzed Cyanation

Caption: General workflow for Palladium-catalyzed cyanation.

Experimental Protocol: Palladium-Catalyzed Cyanation of 4-Chloro-N,N-dimethylaniline

This protocol is adapted from a general procedure for the palladium-catalyzed cyanation of aryl chlorides.[7]

-

Reaction Setup: In a glovebox, charge a screw-capped vial with a magnetic stir bar, Pd₂(dba)₃ (palladium source), a suitable phosphine ligand, and zinc cyanide (Zn(CN)₂).

-

Add the aryl chloride (e.g., 4-chloro-N,N-dimethylaniline).

-

Add a solvent, such as N,N-dimethylacetamide (DMAc).

-

Reaction: Seal the vial and heat the reaction mixture at a specified temperature (e.g., 100-120 °C) for a designated time (e.g., 12-24 hours).

-

Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Substrate Scope and Yields

Palladium-catalyzed cyanation is highly versatile and tolerates a broad range of functional groups. The choice of catalyst, ligand, and cyanide source can be tuned to optimize the reaction for specific substrates.

Table 3: Palladium-Catalyzed Cyanation of Aryl Chlorides

| Aryl Chloride | Catalyst/Ligand | Cyanide Source | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Chloroacetophenone | Pd(OAc)₂ / XPhos | Zn(CN)₂ | 100 | 2 | 95 | [7] |

| 4-Chlorobenzonitrile | Pd₂(dba)₃ / P(tBu)₃ | Zn(CN)₂ | 80 | 18 | 91 | [7] |

| 2-Chlorotoluene | Pd(OAc)₂ / RuPhos | Zn(CN)₂ | 100 | 18 | 85 | [7] |

| 3-Chloropyridine | Pd₂(dba)₃ / XPhos | Zn(CN)₂ | 120 | 24 | 88 | [7] |

| 4-Chloroanisole | Pd(OAc)₂ / SPhos | K₄[Fe(CN)₆] | 120 | 12 | 92 | [7] |

Advantages:

-

Excellent functional group tolerance.[8]

-

Milder reaction conditions compared to classical methods.

-

Applicable to a wide range of aryl halides and triflates.

-

Use of less toxic cyanide sources like K₄[Fe(CN)₆] is possible.

Disadvantages:

-

Cost of palladium catalysts and specialized ligands.

-

Catalyst sensitivity to air and moisture may require inert atmosphere techniques.

-

Potential for catalyst deactivation by cyanide ions.

Synthesis from Substituted Benzaldehydes

The direct conversion of benzaldehydes to benzonitriles offers a convenient synthetic route that avoids the use of highly toxic metal cyanides. This transformation is typically achieved in a one-pot reaction with hydroxylamine, followed by dehydration of the in situ formed aldoxime.[10]

General Workflow for Synthesis from Benzaldehydes

Caption: General workflow for the synthesis of benzonitriles from benzaldehydes.

Experimental Protocol: One-Pot Synthesis of 4-Chlorobenzonitrile from 4-Chlorobenzaldehyde

This protocol is based on a one-pot synthesis using formic acid as both the solvent and dehydrating agent.

-

Reaction Setup: To a round-bottom flask, add 4-chlorobenzaldehyde (10 mmol) and hydroxylamine hydrochloride (12 mmol).

-

Add formic acid (20 mL).

-

Reaction: Heat the mixture to reflux (around 100-110 °C) and monitor the reaction progress by TLC.

-

Continue refluxing until the starting material is consumed (typically 2-4 hours).

-

Work-up and Purification: Cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration.

-

Wash the solid with water and dry it to obtain the crude product.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to yield pure 4-chlorobenzonitrile.

Substrate Scope and Yields

This method is applicable to a variety of substituted benzaldehydes, including those with both electron-donating and electron-withdrawing groups.

Table 4: Synthesis of Substituted Benzonitriles from Benzaldehydes

| Benzaldehyde | Reagents | Conditions | Yield (%) | Reference |

| 4-Methoxybenzaldehyde | NH₂OH·HCl, Formic Acid | Reflux, 2h | 92 | [10] |

| 4-Nitrobenzaldehyde | NH₂OH·HCl, Formic Acid | Reflux, 1.5h | 95 | [10] |

| 4-Methylbenzaldehyde | NH₂OH·HCl, Formic Acid | Reflux, 2.5h | 90 | [10] |

| 2-Chlorobenzaldehyde | NH₂OH·HCl, FeCl₃, DMF | 120 °C, 3h | 88 | [10] |

| 3,4-Dimethoxybenzaldehyde | NH₂OH·HCl, Acetic Anhydride | 100 °C, 1h | 94 | [10] |

Advantages:

-

Avoids the use of highly toxic metal cyanides.

-

Often a one-pot procedure with simple work-up.

-

Readily available starting materials.

Disadvantages:

-

The reaction conditions (e.g., strong acids or high temperatures) may not be suitable for all functional groups.

-

The formation of aldoxime intermediates can sometimes lead to mixtures of E/Z isomers, which may affect the subsequent dehydration rate.

Dehydration of Substituted Benzamides

The dehydration of primary amides to nitriles is a fundamental transformation in organic synthesis. A variety of dehydrating agents can be employed for this purpose, ranging from classical reagents like phosphorus pentoxide (P₂O₅) and thionyl chloride (SOCl₂) to milder, more modern catalytic systems.

General Workflow for Dehydration of Benzamides

Caption: General workflow for the dehydration of benzamides to benzonitriles.

Experimental Protocol: Dehydration of Benzamide using Phosphorus Pentoxide

This protocol describes a classical method for the dehydration of benzamide.

-

Reaction Setup: In a dry round-bottom flask, thoroughly mix benzamide (10 mmol) and phosphorus pentoxide (P₂O₅, 7 mmol).

-

Reaction: Heat the mixture gently with a Bunsen burner or a heating mantle. The reaction is often exothermic.

-

The product benzonitrile will distill directly from the reaction mixture. Collect the distillate.

-

Purification: The collected benzonitrile can be further purified by redistillation.

Substrate Scope and Dehydrating Agents

A wide array of dehydrating agents have been developed for the conversion of benzamides to benzonitriles, each with its own advantages in terms of mildness, efficiency, and functional group compatibility.

Table 5: Dehydration of Substituted Benzamides to Benzonitriles

| Benzamide | Dehydrating Agent | Conditions | Yield (%) | Reference |

| Benzamide | P₂O₅ | Neat, heat | >90 | |

| 4-Methoxybenzamide | SOCl₂ | Reflux | 92 | |

| 4-Nitrobenzamide | Trifluoroacetic Anhydride | CH₂Cl₂, rt | 98 | [5] |

| 2-Chlorobenzamide | Burgess Reagent | THF, reflux | 95 | |

| Nicotinamide | Cyanuric Chloride/DMF | 60 °C | 91 |

Advantages:

-

Direct and often high-yielding conversion.

-

A wide variety of dehydrating agents are available, allowing for optimization based on the substrate.

Disadvantages:

-

Classical dehydrating agents like P₂O₅ and SOCl₂ are harsh and can be difficult to handle.

-

The reaction conditions can be aggressive, limiting the compatibility with sensitive functional groups.

-

Stoichiometric amounts of the dehydrating agent are typically required.

Comparative Analysis and Conclusion

The choice of synthetic method for a particular substituted benzonitrile depends on several factors, including the availability of starting materials, the desired substitution pattern, the presence of other functional groups, and considerations of cost, safety, and scalability.

-

For readily available anilines , the Sandmeyer reaction remains a powerful tool, especially for accessing substitution patterns not easily obtained otherwise. However, the inherent hazards associated with diazonium salts and cyanide toxicity must be carefully managed.

-

Palladium-catalyzed cyanation stands out as the most versatile and functional-group-tolerant method.[7] For complex molecules and in the context of drug development, where mild conditions and high selectivity are paramount, this is often the method of choice, despite the higher cost of the catalysts.

-

Synthesis from benzaldehydes provides a safe and straightforward alternative, avoiding the use of toxic cyanides. It is an excellent choice for many common benzonitriles, provided the aldehyde starting material is available and the substrate is stable to the reaction conditions.

-

Dehydration of benzamides is a direct and often efficient method. The wide range of available dehydrating agents allows for some tuning of the reaction conditions, but care must be taken with sensitive substrates, especially when using harsh classical reagents.

References

- 1. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Rosenmund-von Braun Reaction [organic-chemistry.org]

- 4. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 6. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]

- 8. 2024.sci-hub.ru [2024.sci-hub.ru]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

IUPAC name and synonyms for 3-(4-Cyano-3-fluorophenyl)-1-propene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 3-(4-Cyano-3-fluorophenyl)-1-propene, for which the correct IUPAC name is 5-allyl-2-fluorobenzonitrile . Due to the limited availability of specific experimental data for this molecule, this document synthesizes information from related compounds and established chemical principles to offer a detailed resource for researchers. This guide covers the compound's nomenclature and synonyms, physicochemical properties, a proposed synthesis protocol, and a conceptual framework for its potential biological evaluation. The information is intended to serve as a foundational reference for professionals in drug discovery and chemical research.

Nomenclature and Chemical Identity

The compound initially referred to as "this compound" is more accurately identified by chemical databases under a different substitution pattern, leading to a revised systematic name.

| Identifier | Value |

| User-Provided Name | This compound |

| Corrected Chemical Name | 3-(3-Cyano-4-fluorophenyl)-1-propene |

| IUPAC Name | 5-allyl-2-fluorobenzonitrile |

| Synonym | 4-allyl-2-fluorobenzonitrile |

Note on Nomenclature: The discrepancy between the user-provided name and the IUPAC name lies in the locants of the cyano and fluoro substituents on the phenyl ring. The available literature and chemical databases consistently refer to the structure with the cyano group at position 3 and the fluoro group at position 4 of the phenyl ring when the allyl group is at position 1, which systematically translates to 5-allyl-2-fluorobenzonitrile.

Physicochemical Properties

Quantitative data for 5-allyl-2-fluorobenzonitrile is sparse. The following table summarizes the available information and provides estimated values for key properties based on structurally similar compounds.

| Property | Value | Source/Method |

| Molecular Formula | C₁₀H₈FN | - |

| Molecular Weight | 161.18 g/mol | - |

| Appearance | Colorless oil (Predicted) | Based on similar benzonitriles |

| Boiling Point | ~230-250 °C | Estimation from related structures |

| Melting Point | Not Applicable | - |